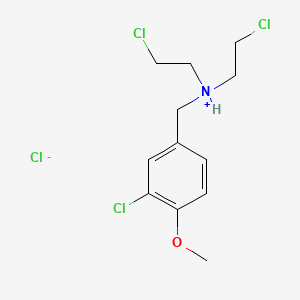![molecular formula C19H15ClN2O2S B7810544 4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride](/img/structure/B7810544.png)
4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride is a complex organic compound that features a naphthylamino group, a thiazolyl ring, and a benzene-1,2-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Naphthylamino Group: The naphthylamine is then introduced through a nucleophilic substitution reaction.
Formation of the Benzene-1,2-diol Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride can undergo various chemical reactions, including:
Oxidation: The benzene-1,2-diol moiety can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Applications De Recherche Scientifique
4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(1-Naphthylamino)-4-thiazolyl)benzene-1,2-diol
- 4-(2-(2-Naphthylamino)-4-thiazolyl)benzene-1,2-diol
- 4-(2-(3-Naphthylamino)-4-thiazolyl)benzene-1,2-diol
Uniqueness
4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a naphthylamino group, thiazolyl ring, and benzene-1,2-diol moiety makes it a versatile compound with diverse applications.
Propriétés
IUPAC Name |
4-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]benzene-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S.ClH/c22-17-9-8-13(10-18(17)23)16-11-24-19(21-16)20-15-7-3-5-12-4-1-2-6-14(12)15;/h1-11,22-23H,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJSGMXYKDIPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC(=C(C=C4)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,2R)-2-methylcyclobutyl]ethanone](/img/structure/B7810471.png)

![2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7810495.png)



![N-[2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-S-(phenylmethyl)-D-cysteine](/img/structure/B7810533.png)

![{2-Amino-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(phenyl)methanone](/img/structure/B7810542.png)
![3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid](/img/structure/B7810548.png)

![(7R,8R)-7,8-Dimethyl-1-azaspiro[4.4]nonane (C2H2O4)](/img/structure/B7810558.png)
![N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B7810561.png)
